Clozapine 5-N-glucuronide is a significant human metabolite of the atypical antipsychotic drug, clozapine. [, ] It is classified as a tertiary N-glucuronide, characterized by the glucuronic acid moiety being linked to a nitrogen atom within the central ring of the clozapine molecule, specifically at the 5-position. [, ] This conjugation forms a tertiary amine linkage, distinguishing it from quaternary ammonium glucuronides. [, ] Clozapine 5-N-glucuronide plays a crucial role in the study of clozapine metabolism and its variability among individuals, particularly concerning the influence of genetic polymorphisms in enzymes responsible for glucuronidation. [, ]
Clozapine 5-N-glucuronide is a significant metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound plays a crucial role in the pharmacokinetics of clozapine, influencing its efficacy and safety profile. Clozapine itself is known for its unique therapeutic effects and is particularly valuable for treatment-resistant schizophrenia. Clozapine 5-N-glucuronide is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body.
Clozapine 5-N-glucuronide is derived from the metabolism of clozapine, which is administered orally. The primary enzymes responsible for its formation are UDP-glucuronosyltransferases, particularly UGT1A4. These enzymes catalyze the conjugation of glucuronic acid to clozapine, resulting in various glucuronide metabolites, including clozapine 5-N-glucuronide and clozapine N+-glucuronide .
Clozapine 5-N-glucuronide is classified as a metabolite and falls under the category of glucuronides, which are compounds formed by the conjugation of glucuronic acid to various substrates. This classification is essential for understanding its role in drug metabolism and pharmacokinetics.
The synthesis of clozapine 5-N-glucuronide occurs predominantly in the liver through enzymatic reactions facilitated by UDP-glucuronosyltransferases. The most relevant enzyme in this context is UGT1A4, which has been shown to exhibit a higher affinity for clozapine compared to other UGT isoforms .
The synthesis process involves the following steps:
The kinetic properties of UGT1A4 regarding clozapine 5-N-glucuronide formation have shown significant variability based on genetic polymorphisms among individuals, affecting drug metabolism rates .
Clozapine 5-N-glucuronide has a complex molecular structure characterized by its chemical formula . The structural representation includes multiple functional groups that contribute to its metabolic properties.
Clozapine 5-N-glucuronide participates in various chemical reactions primarily involving hydrolysis and further conjugation processes. It can be hydrolyzed back to clozapine under certain conditions, particularly in the presence of β-glucuronidase enzymes.
The stability of clozapine 5-N-glucuronide can be assessed through enzymatic hydrolysis experiments where it is treated with β-glucuronidase at varying pH levels (e.g., pH 5.0 and pH 7.4). Such studies help elucidate its stability and potential reactivity within biological systems .
The mechanism of action of clozapine 5-N-glucuronide primarily revolves around its role as a metabolite that influences the pharmacokinetics of clozapine itself. By facilitating the elimination of clozapine from systemic circulation through glucuronidation, this metabolite helps modulate the drug's therapeutic effects and side effects.
Research indicates that variations in the formation rates of clozapine 5-N-glucuronide can significantly impact clinical outcomes in patients undergoing treatment with clozapine. For instance, genetic polymorphisms affecting UGT1A4 activity can lead to altered metabolite profiles that may correlate with drug tolerability and efficacy .
Clozapine 5-N-glucuronide serves as a critical marker in pharmacokinetic studies related to clozapine therapy. Its measurement can provide insights into individual patient metabolism profiles and potential drug interactions or side effects associated with clozapine treatment.
Additionally, understanding the formation and function of this metabolite may aid in developing personalized medicine approaches for treating schizophrenia and other psychiatric disorders where clozapine is indicated .
Research continues to explore how variations in glucuronidation influence therapeutic outcomes and adverse effects in patients receiving clozapine therapy, emphasizing the importance of this metabolite in clinical pharmacology .
Clozapine 5-N-glucuronide (C₂₄H₂₇ClN₄O₆) is a major phase II metabolite of the antipsychotic clozapine, formed via direct glucuronidation at the imidazole nitrogen (N-5 position) of its tricyclic structure [2] [6]. The covalent attachment of glucuronic acid occurs through a β-N-glycosidic bond, resulting in a tertiary N-glucuronide distinct from quaternary ammonium-linked glucuronides (e.g., clozapine N⁺-glucuronide) [6] [7]. Its sodium salt form has the molecular formula C₂₄H₂₆ClN₄O₆Na, enhancing solubility for analytical applications [8]. The glucuronide moiety introduces three hydroxyl groups and a carboxylate, significantly increasing the metabolite’s polarity compared to clozapine (log P reduction of ~2–3 units), which facilitates renal excretion [2] [5].
Table 1: Molecular Properties of Clozapine 5-N-Glucuronide
Property | Value |
---|---|
Systematic Name | Sodium (2S,3S,4S,5R,6R)-6-(8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate |
Molecular Formula | C₂₄H₂₆ClN₄O₆Na |
Molecular Weight | 524.94 g/mol |
Parent Compound | Clozapine |
Glycosidic Bond Type | Tertiary β-N-linked |
Key Functional Groups | Carboxylate, tertiary amine, glucopyranose |
Enzymatic Synthesis: Clozapine 5-N-glucuronide is biosynthesized in vitro and in vivo primarily via uridine 5′-diphospho-glucuronosyltransferase UGT1A4, which exhibits exclusive activity for 5-N-glucuronide formation kinetics [2] [3]. Human liver microsomes convert ~4% of clozapine to this metabolite, outperforming N⁺-glucuronide (1%) and N-desmethylclozapine glucuronide (1%) [6]. Incubations require UDP-glucuronic acid (UDPGA) as a cofactor, with optimized conditions including alamethicin (permeabilizer), Mg²⁺, and Tris-HCl buffer (pH 7.4) [2] [7]. The UGT1A43 allelic variant (Leu48Val) enhances catalytic efficiency (V*max/KM) by 5.2-fold compared to wild-type, highlighting a pharmacogenetic influence on yield [2] [3].
Chemical Stability: The metabolite is stable at physiological pH (7.0–7.4) but undergoes hydrolysis under acidic conditions (pH < 3) or via β-glucuronidase treatment [5] [6]. Unlike quaternary N-glucuronides, it resists alkaline hydrolysis but degrades under prolonged UV exposure [7].
Table 2: Kinetic Parameters for Enzymatic Synthesis
Enzyme | KM (μM) | Vmax (pmol/min/mg) | Vmax/KM |
---|---|---|---|
UGT1A4 (Wild Type) | 420 ± 38 | 1,150 ± 90 | 2.74 ± 0.21 |
UGT1A4*3 (Leu48Val) | 398 ± 41 | 5,980 ± 210* | 15.03 ± 1.7* |
Human Liver Microsomes | 380 ± 52 | 950 ± 75 | 2.50 ± 0.30 |
Data derived from [2] [3]; *p < 0.0001 vs. wild type.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode yields a protonated molecular ion [M+H]⁺ at m/z 503.1 (C₂₄H₂₈ClN₄O₆⁺) [4] [5]. Characteristic fragments include m/z 327.1 (loss of glucuronic acid, C₆H₁₀O₆) and m/z 270.1 (subsequent loss of methylpiperazine, C₅H₁₁N₂) [5]. High-resolution MS (HRMS) confirms the exact mass as 503.1694 Da (Δ < 3 ppm) [5].
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O or methanol-d₄ validate the glucuronide linkage:
Ultraviolet (UV) Spectroscopy: In methanol, λmax occurs at 240 nm and 296 nm, mirroring clozapine’s chromophore, confirming no alteration to the dibenzodiazepine core [6].
Table 3: Spectroscopic Signatures
Technique | Key Parameters | Interpretation |
---|---|---|
ESI-MS | [M+H]⁺ m/z 503.1; MS/MS: m/z 327.1, 270.1 | Glucuronic acid (176 Da) + clozapine (327 Da) loss |
¹H NMR | δ 5.68 (d, J=8 Hz, H-1′) | β-linked glucuronide anomeric proton |
¹³C NMR | δ 78.5 (C-5); 103.5 (C-1′) | N-glucuronidation site and glycosidic bond |
UV | λmax 240 nm, 296 nm | Intact tricyclic aromatic system |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7